N-Cyclopropyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-methylamine is an organic compound with the molecular formula C4H9N. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. This compound is known for its unique structural properties, which include a cyclopropyl ring and a methyl group attached to a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyclopropyl-N-methylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of cyclopropylamine with methyl iodide under basic conditions.
Industrial Production Methods
In industrial settings, N-Cyclopropyl-N-methylamine is often produced through the catalytic hydrogenation of cyclopropyl cyanide. This method is preferred due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-N-methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclopropyl-N-methylamine oxide.
Reduction: It can be reduced to form cyclopropylmethylamine.
Substitution: It can participate in substitution reactions where the cyclopropyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-Cyclopropyl-N-methylamine oxide.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N-methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-N-methylamine involves its interaction with various molecular targets. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to its N-dealkylation. This process involves the hydroxylation of the N-substituent, followed by the decomposition of the resulting carbinolaniline complex .
Vergleich Mit ähnlichen Verbindungen
N-Cyclopropyl-N-methylamine can be compared with other similar compounds such as:
Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.
N-Methylcyclopropanamine: Similar structure but different reactivity due to the position of the methyl group.
Cyclopropylmethylamine: Lacks the N-methyl group, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural and chemical properties of N-Cyclopropyl-N-methylamine, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H19ClN2 |
---|---|
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
N-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;/h8-10H,2-7H2,1H3;1H |
InChI-Schlüssel |
KZLTYMCEOUGVOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CC1)C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.